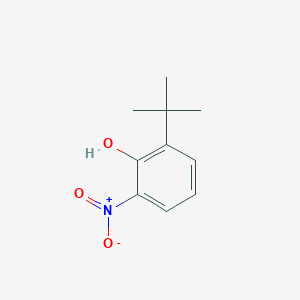

2-(tert-ブチル)-6-ニトロフェノール

概要

説明

2-(tert-Butyl)-6-nitrophenol is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are substituted with a tert-butyl group and a nitro group, respectively

科学的研究の応用

2-(tert-Butyl)-6-nitrophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

Target of Action

Related compounds such as tert-butanol have been shown to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, and signal transduction.

Mode of Action

It’s known that tert-butanol, a related compound, can abstract acidic protons from substrates, inhibiting the group from participating in nucleophilic substitution . This suggests that 2-(tert-Butyl)-6-nitrophenol might interact with its targets in a similar manner, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

For instance, tert-butanol has been implicated in the modulation of pathways involving enzymes like Ribonuclease pancreatic and Triosephosphate isomerase . These enzymes are involved in critical biological processes such as RNA degradation and glycolysis, respectively.

Pharmacokinetics

It’s known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the route of exposure could significantly impact the bioavailability of 2-(tert-Butyl)-6-nitrophenol.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) have been shown to have some negative health effects on lab animals at very high doses, such as producing precursors to stomach tumors and damage to dna . This suggests that 2-(tert-Butyl)-6-nitrophenol might have similar effects at high concentrations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(tert-Butyl)-6-nitrophenol. For instance, the cytotoxic effects of different environmental factors, including cooking oil fumes (COFs), haze (PM 2.5), and cigarette smoke (CS), on epidermal HaCaT cells and dermal fibroblast (FB) cells have been studied . These factors could potentially interact with 2-(tert-Butyl)-6-nitrophenol, altering its stability, efficacy, and potential toxicity.

生化学分析

Biochemical Properties

It is known that phenols, a group to which this compound belongs, have unique properties that allow them to interact with various enzymes and proteins . For instance, phenols can act as hydrogen bond donors, allowing them to interact with enzymes and proteins in a specific manner .

Cellular Effects

The cellular effects of 2-(tert-Butyl)-6-nitrophenol are not well-documented. Similar compounds have been shown to influence cell function. For example, 2,4-Di-tert-butylphenol, a related compound, has been shown to induce adipogenesis in human mesenchymal stem cells .

Molecular Mechanism

It is known that benzylic halides, which include compounds similar to 2-(tert-Butyl)-6-nitrophenol, typically react via an SN1 pathway, via the resonance stabilized carbocation .

Temporal Effects in Laboratory Settings

Long-term exposure to related compounds, such as BHT, can result in functional and histological changes of lung, liver, kidneys and thyroid .

Dosage Effects in Animal Models

The effects of 2-(tert-Butyl)-6-nitrophenol at different dosages in animal models are not well-documented. Related compounds have shown dose-dependent effects. For instance, the SCF established an ADI of 0-0.05 mg/kg bw/day for BHT based on thyroid, reproduction and haematological effects in the rat .

Metabolic Pathways

It is known that t-butyl groups, which are present in this compound, are often subject to metabolism by a number of cytochrome P450 enzymes (CYPs) .

Transport and Distribution

It is known that related compounds, such as 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), are involved in various biochemical processes .

Subcellular Localization

It is known that related compounds, such as YAP1, are distributed throughout both the cytoplasm and the nucleus under basal conditions and more enriched within the nucleus in response to certain stresses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-nitrophenol typically involves the nitration of 2-Tert-butylphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective nitration at the 6-position of the phenol ring.

Industrial Production Methods: In an industrial setting, the production of 2-(tert-Butyl)-6-nitrophenol can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

化学反応の分析

Types of Reactions: 2-(tert-Butyl)-6-nitrophenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation and alkylation.

Common Reagents and Conditions:

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products Formed:

Reduction: 2-Tert-butyl-6-aminophenol.

Halogenation: 2-Tert-butyl-6-nitro-4-bromophenol.

類似化合物との比較

- 2-Tert-butylphenol

- 2,6-Di-tert-butylphenol

- 4-Tert-butyl-2-nitrophenol

Comparison: 2-(tert-Butyl)-6-nitrophenol is unique due to the specific positioning of the tert-butyl and nitro groups, which influence its chemical reactivity and potential applications. Compared to 2,6-Di-tert-butylphenol, it has a nitro group that introduces different reactivity patterns, making it suitable for specific synthetic and industrial applications.

特性

IUPAC Name |

2-tert-butyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGBGYYGJIJQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)

![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)

![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)

![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)